molecular formula C25H27N3O5 B14775904 4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide

4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide

Cat. No.: B14775904
M. Wt: 449.5 g/mol
InChI Key: JNFFLNGBPCCLGK-UHFFFAOYSA-N
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Description

4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a piperidinyl group, and an isoindolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 2,6-dimethylphenol with an appropriate halogenated butanamide under basic conditions.

    Piperidinyl Group Introduction:

    Isoindolinone Formation: The final step is the formation of the isoindolinone moiety, which is achieved through a cyclization reaction involving the piperidinyl intermediate.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxy and piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanoic acid
  • **2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid
  • **4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Uniqueness

4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide

InChI

InChI=1S/C25H27N3O5/c1-15-6-3-7-16(2)23(15)33-13-5-10-21(29)26-19-9-4-8-17-18(19)14-28(25(17)32)20-11-12-22(30)27-24(20)31/h3-4,6-9,20H,5,10-14H2,1-2H3,(H,26,29)(H,27,30,31)

InChI Key

JNFFLNGBPCCLGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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